molecular formula C15H11ClN2 B8783225 6-Chloro-4-phenylquinolin-2-amine

6-Chloro-4-phenylquinolin-2-amine

Cat. No.: B8783225
M. Wt: 254.71 g/mol
InChI Key: ZAVHPPBSMGSTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-phenylquinolin-2-amine is a quinoline derivative characterized by a chlorine substituent at position 6, a phenyl group at position 4, and an amine group at position 2. The compound’s structure allows for versatile modifications, making it a valuable template for drug discovery .

Properties

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

6-chloro-4-phenylquinolin-2-amine

InChI

InChI=1S/C15H11ClN2/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-9H,(H2,17,18)

InChI Key

ZAVHPPBSMGSTHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Key physicochemical parameters of 6-Chloro-4-phenylquinolin-2-amine and analogues include molecular weight, solubility, and thermal stability:

  • 7-Chloro-2-phenylquinolin-4-amine (analogue): MW 254.71, density 1.297 g/cm³, boiling point 475.3°C .
  • 4-Chloro-6-cyclopentylpyrimidin-2-amine (pyrimidine analogue): MW 197.66, predicted boiling point 382.9°C .
  • 6-Fluoro-2-methylquinolin-4-amine: MW 188.20, LogP 4.72 .
Table 2: Physicochemical Comparison
Compound Molecular Weight Density (g/cm³) Boiling Point (°C) LogP
This compound 254.71 (est.) N/A N/A ~4.7
7-Chloro-2-phenylquinolin-4-amine 254.71 1.297 475.3 4.72
4-Chloro-6-cyclopentylpyrimidin-2-amine 197.66 1.287 382.9 (predicted) N/A
6-Fluoro-2-methylquinolin-4-amine 188.20 N/A N/A 4.72

Structural and Functional Comparisons

Substituent Effects

  • Chlorine Position: 6-Chloro derivatives (e.g., this compound) exhibit distinct electronic effects compared to 7-chloro isomers (e.g., 7-Chloro-2-phenylquinolin-4-amine), influencing hydrogen bonding and solubility .
  • Heterocyclic Cores: Pyrimidine analogues (e.g., 4-Chloro-6-cyclopentylpyrimidin-2-amine) show reduced molecular weight and altered pharmacokinetics compared to quinoline-based compounds .

Q & A

Q. What safety and handling protocols are critical given its structural analogs’ toxicity profiles?

  • Toxicology screening : Use Ames tests for mutagenicity and MTT assays for cytotoxicity .
  • PPE : Handle with nitrile gloves and fume hoods due to potential aromatic amine toxicity .

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